N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide
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Overview
Description
“N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide” is a complex organic compound. Based on its name, it likely contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, two carbon atoms, and one nitrogen atom . It also appears to have a chlorophenyl group, which is a phenyl ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxadiazole ring and the chlorophenyl group . These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often participate in reactions such as oxidation, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence of the oxadiazole ring, the chlorophenyl group, and the butanamide group .Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-9(4-2)14(19)16-13-12(17-20-18-13)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSZXAPURMUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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